Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine
Description
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine is a tertiary amine featuring a pyrrolidine ring substituted with a pyridin-3-yl group at position 2 and a methylamine side chain at position 2. This compound belongs to the class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural diversity and biological relevance. The pyrrolidine scaffold provides conformational rigidity, while the pyridine moiety enhances π-π stacking interactions in receptor binding.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-methyl-1-(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C12H19N3/c1-13-8-11-5-7-15(2)12(11)10-4-3-6-14-9-10/h3-4,6,9,11-13H,5,7-8H2,1-2H3 |
InChI Key |
IHKBPCQCLHTOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(C1C2=CN=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl({[1-(propan-2-yl)pyrrolidin-3-yl]methyl})amine ()
- Structure : Replaces the pyridin-3-yl group with an isopropyl substituent at position 1 of the pyrrolidine ring.
- Key Differences :
- Reduced aromaticity due to the absence of pyridine.
- Increased hydrophobicity from the isopropyl group (logP ~1.2 vs. ~0.8 for the target compound).
1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one ()
- Structure : Incorporates a lactam (ketone) at position 2 of the pyrrolidine ring.
- Key Differences :
- The lactam reduces basicity (pKa ~3.5 vs. ~9.5 for the target compound).
- Enhanced metabolic stability due to decreased susceptibility to oxidative deamination.
- Implications : Suitable for applications requiring prolonged half-life, such as sustained-release formulations .
Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine ()
- Structure : Replaces the pyrrolidine ring with a piperazine moiety linked to pyridine.
- Key Differences :
- Increased hydrogen-bonding capacity from the secondary amines in piperazine.
- Higher molecular weight (220.31 g/mol vs. 203.29 g/mol for the target compound).
- Implications: Enhanced solubility in aqueous media, advantageous for intravenous formulations .
Physicochemical Properties
| Property | Target Compound | Methyl({[1-(propan-2-yl)pyrrolidin-3-yl]methyl})amine | 1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₇N₃ | C₁₀H₂₀N₂ | C₁₀H₁₃N₂O |
| Molecular Weight (g/mol) | 203.29 | 168.28 | 177.22 |
| logP (Predicted) | 0.8 | 1.2 | 0.5 |
| pKa | 9.5 (amine) | 9.8 (amine) | 3.5 (lactam) |
Biological Activity
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine, also known by its CAS number 1342589-66-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.30 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1342589-66-5 |
The biological activity of Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine is primarily attributed to its interaction with various biological targets, particularly proteins involved in epigenetic regulation. Research suggests that compounds with similar structures can act as small-molecule antagonists of methyl-lysine binding proteins, which play crucial roles in gene expression and cellular signaling pathways.
Key Findings from Research
Case Study 1: Inhibition of L3MBTL3
In a study focused on the design and synthesis of small molecule inhibitors for L3MBTL3, it was found that compounds containing pyrrolidine structures demonstrated significant binding affinity and selectivity. The introduction of basic amines in their structure enhanced their potency against L3MBTL3, suggesting that Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine could similarly influence this pathway .
Case Study 2: Anticancer Activity
Another study explored a family of compounds that inhibited the growth of PhIP-resistant cancer cells. This was achieved through a high-throughput screening method that revealed several small molecules capable of disrupting survival pathways in these cells. Although direct evidence for Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine was not provided, its structural characteristics align with those shown to possess anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
